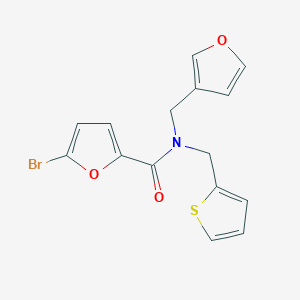![molecular formula C17H24N4O4S B2779158 tert-butyl methyl(2-((2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)amino)-2-oxoethyl)carbamate CAS No. 1903044-43-8](/img/structure/B2779158.png)
tert-butyl methyl(2-((2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)amino)-2-oxoethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound tert-butyl methyl(2-((2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)amino)-2-oxoethyl)carbamate is a synthetic molecule with a multifaceted structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl methyl(2-((2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)amino)-2-oxoethyl)carbamate typically involves a multi-step process. Starting with the preparation of the thienopyrimidine core, various functional groups are introduced through controlled reactions. The synthetic route may include steps such as:
Preparation of Thienopyrimidine Core: : This involves cyclization reactions using precursors like thiophene and pyrimidine derivatives under specific conditions such as acidic or basic environments, elevated temperatures, and catalytic agents.
Introduction of Functional Groups: : The core structure undergoes further modifications, including alkylation, acylation, and carbamation. These steps require reagents like alkyl halides, acyl chlorides, and carbamoyl chlorides, respectively, under anhydrous conditions and the presence of bases such as triethylamine.
Industrial Production Methods
For large-scale production, the compound is synthesized in specialized chemical reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity. Purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, typically in the presence of oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: : Reduction reactions can occur, where the compound is treated with reducing agents such as lithium aluminum hydride or sodium borohydride, converting ketones to alcohols.
Substitution: : The molecule can participate in substitution reactions, where functional groups like halogens or alkyl groups are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, potassium permanganate under acidic or neutral conditions.
Reduction: : Lithium aluminum hydride, sodium borohydride in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: : Halogenating agents, alkyl halides in polar aprotic solvents such as dimethylformamide or acetonitrile.
Major Products
Oxidation: : Formation of sulfoxides or sulfones.
Reduction: : Formation of alcohol derivatives.
Substitution: : Formation of substituted thienopyrimidines with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, the compound serves as a versatile intermediate for the synthesis of more complex molecules. Its reactive functional groups allow for diverse chemical modifications.
Biology
The compound's potential biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine
In medicinal chemistry, the compound is explored for its potential as a pharmacological agent. Its structural features suggest it may exhibit anti-inflammatory, anticancer, or antiviral properties.
Industry
Industrially, the compound can be used in the synthesis of advanced materials, agrochemicals, and specialty chemicals due to its unique chemical reactivity.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets. Its mechanism of action may involve binding to proteins, enzymes, or receptors, thereby modulating their activity. This interaction can initiate a cascade of biochemical events leading to desired therapeutic outcomes or chemical transformations.
Molecular Targets and Pathways
Enzymes: : Inhibition or activation of key enzymes involved in metabolic pathways.
Receptors: : Binding to cellular receptors, affecting signal transduction and cellular responses.
Pathways: : Modulation of signaling pathways such as MAPK, PI3K/Akt, or NF-κB.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate
tert-butyl 2-((2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)amino)acetate
Uniqueness
Compared to similar compounds, tert-butyl methyl(2-((2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)amino)-2-oxoethyl)carbamate exhibits distinct reactivity due to the presence of the carbamate group. This functional group enhances the molecule's stability, solubility, and interaction with biological targets, making it more suitable for specific applications in scientific research and industry.
Properties
IUPAC Name |
tert-butyl N-methyl-N-[2-[2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)ethylamino]-2-oxoethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O4S/c1-11-19-14-12(6-9-26-14)15(23)21(11)8-7-18-13(22)10-20(5)16(24)25-17(2,3)4/h6,9H,7-8,10H2,1-5H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAWZDYYEFRNGNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CS2)C(=O)N1CCNC(=O)CN(C)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-methyl-4-({3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B2779075.png)
![methyl 2-{[2-nitrodibenzo[b,f][1,4]oxazepin-10(11H)-yl]sulfonyl}benzenecarboxylate](/img/structure/B2779076.png)
![ethyl 2-[(2-{[(3-chlorophenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate](/img/structure/B2779079.png)
![Ethyl 4-[2-hydroxy-3-(2-isopropyl-5-methylphenoxy)propyl]-1-piperazinecarboxylate hydrochloride](/img/structure/B2779084.png)
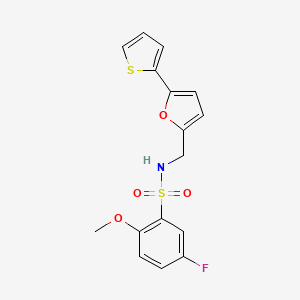
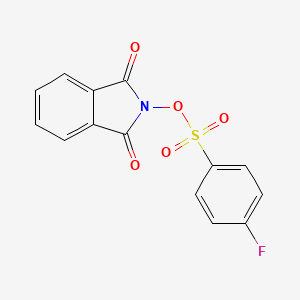
![N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{4-[2-(FURAN-2-YL)-2-OXOETHYL]PIPERAZIN-1-YL}ACETAMIDE; OXALIC ACID](/img/structure/B2779087.png)
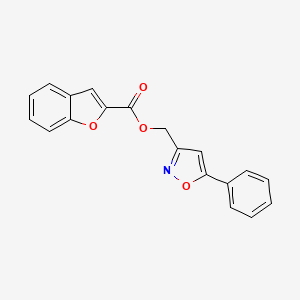
![{[(2-Methylphenyl)methyl]carbamoyl}methyl benzoate](/img/structure/B2779090.png)
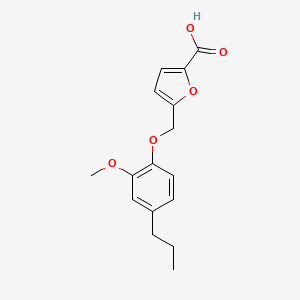
![N-({4-[benzyl(methyl)amino]oxan-4-yl}methyl)-2-chloroacetamide](/img/structure/B2779094.png)
![2-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2779095.png)

